molecular formula C13H8BrIO B13643416 (5-Bromo-2-iodophenyl)(phenyl)methanone

(5-Bromo-2-iodophenyl)(phenyl)methanone

Cat. No.: B13643416
M. Wt: 387.01 g/mol
InChI Key: CZMAVXYDVPUPOD-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H8BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a phenylmethanone group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)(phenyl)methanone typically involves the bromination and iodination of phenylmethanone derivatives. One common method includes the use of bromine and iodine in the presence of a catalyst to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or dichloromethane to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-iodophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution: Reagents such as lithium diisopropylamide (LDA) or n-butyllithium are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various substituted phenylmethanones, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

(5-Bromo-2-iodophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or the inhibition of specific cellular processes .

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)(phenyl)methanone
  • (5-Bromo-2-fluorophenyl)(phenyl)methanone
  • (5-Bromo-2-methylphenyl)(phenyl)methanone

Comparison: Compared to its analogs, (5-Bromo-2-iodophenyl)(phenyl)methanone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties.

Properties

Molecular Formula

C13H8BrIO

Molecular Weight

387.01 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

CZMAVXYDVPUPOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)I

Origin of Product

United States

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